1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
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Overview
Description
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a morpholine ring, an ethanone group, and a phenyl ring connected through an oxoethoxy linkage. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 3-acetylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its structural properties.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The morpholine ring and ethanone group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical processes .
Comparison with Similar Compounds
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can be compared with similar compounds such as:
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a similar structure but with a methoxy group and a benzaldehyde moiety instead of the ethanone group.
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine: This compound features a morpholine ring and a phenyl group but differs in the presence of a dioxaborolan group.
Properties
IUPAC Name |
2-(3-acetylphenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-3-2-4-13(9-12)19-10-14(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPOAGPSACISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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